molecular formula C17H16O2 B14193769 2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol CAS No. 923019-36-7

2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol

Cat. No.: B14193769
CAS No.: 923019-36-7
M. Wt: 252.31 g/mol
InChI Key: VBYFPAWCHSXPAS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol is a polycyclic organic compound that belongs to the class of benzopyrans Benzopyrans are characterized by the fusion of a benzene ring to a heterocyclic pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol typically involves the condensation of phenol derivatives with acetylacetone under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or by bases like sodium hydroxide. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzopyrans, quinones, and dihydro derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential in biological assays for its antioxidant and anti-inflammatory properties.

    Medicine: Research indicates its potential use in developing therapeutic agents for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and inhibit lipid peroxidation.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylchroman: Similar in structure but lacks the phenyl group at the 7-position.

    2,2-Dimethyl-5,7-dimethoxy-6-acetyl-2H-1-benzopyran: Contains additional methoxy and acetyl groups, leading to different chemical properties.

    4H-1-Benzopyran-4-one: A flavone derivative with distinct biological activities.

Uniqueness

2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its phenyl group at the 7-position and hydroxyl group at the 5-position contribute to its unique properties compared to other benzopyran derivatives.

Properties

CAS No.

923019-36-7

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

2,2-dimethyl-7-phenylchromen-5-ol

InChI

InChI=1S/C17H16O2/c1-17(2)9-8-14-15(18)10-13(11-16(14)19-17)12-6-4-3-5-7-12/h3-11,18H,1-2H3

InChI Key

VBYFPAWCHSXPAS-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(C=C(C=C2O1)C3=CC=CC=C3)O)C

Origin of Product

United States

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